Methyl 3-hydroxy-1H-indazole-5-carboxylate
Overview
Description
Methyl 3-hydroxy-1H-indazole-5-carboxylate (MHI-5C) is a synthetic compound with a variety of applications in scientific research. It has been used as a substrate in enzymatic reactions, as a probe for the study of enzyme-substrate interactions, and as a tool for the study of enzyme-inhibitor interactions. MHI-5C has also been used to study the effect of pH on enzyme activity and for the determination of the kinetic parameters of enzymes.
Scientific Research Applications
Analytical Methodologies in Toxicology
Methyl 3-hydroxy-1H-indazole-5-carboxylate, under the context of synthetic cannabinoids like 5F-ADB, has been a subject of interest in forensic and toxicological studies. Kusano et al. (2018) presented a case involving fatal intoxication where analytical methodologies like LC/MS/MS and LC/Q-TOFMS were pivotal in detecting and quantifying the substance and its metabolites. This study underscores the substance's utility in understanding the metabolic pathways and degradation products in toxicological analyses (Kusano et al., 2018).
Clinical Toxicity and Surveillance
Hill et al. (2018) described a toxicovigilance system for novel psychoactive substances (NPS), including synthetic cannabinoid receptor agonists (SCRA) where molecules related to Methyl 3-hydroxy-1H-indazole-5-carboxylate are significant. The study synthesized commercially unavailable SCRA and analyzed patient samples, providing insights into the clinical toxicity and prevalence of these compounds. This research is critical for clinicians and regulators in understanding and managing the health impacts of these substances (Hill et al., 2018).
Pharmacological and Neurological Studies
In the realm of pharmacology and neuroscience, substances like Methyl 3-hydroxy-1H-indazole-5-carboxylate are used to study receptor interactions and neurological pathways. Rompré et al. (1995) investigated granisetron, a molecule structurally similar to Methyl 3-hydroxy-1H-indazole-5-carboxylate, to understand its effects on brain stimulation reward pathways and its interaction with 5-HT3 receptors. Such studies are fundamental in developing therapeutic agents and understanding neurotransmission processes (Rompré et al., 1995).
Metabolic and Biokinetic Research
The compound's derivatives are also crucial in studying metabolism and biokinetics in various species. Research by Wold et al. (1973) on n-butyl 4-hydroxy-3,5-diiodobenzoate, a molecule with similarities to Methyl 3-hydroxy-1H-indazole-5-carboxylate, highlights species variations in metabolism, particularly the O-methylation process. This research provides valuable insights into species-specific metabolic pathways and can influence drug development and toxicology studies (Wold et al., 1973).
properties
IUPAC Name |
methyl 3-oxo-1,2-dihydroindazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-7-6(4-5)8(12)11-10-7/h2-4H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGHHXKIAMNUHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650575 | |
Record name | Methyl 3-oxo-2,3-dihydro-1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-1H-indazole-5-carboxylate | |
CAS RN |
1082041-20-0 | |
Record name | Methyl 3-oxo-2,3-dihydro-1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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